Pempidine tartrate Pempidine tartrate PEMPIDINE Tartrate(cas 546-48-5) is a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Antihypertensive. Good penetration of biological membranes. Monocyclic analog of TEMECHINE. Piperidine derivative,, synthetic. For comparative information see the attached tables. Cell permeant central nicotinic acetylcholine receptor blocker without action on skeleton muscle innervation. Produces a slowly developing voltage-dependent block of ionoforetically activated cholinergic currents of the lobster gastric mill [3, 4]. CNS activity: see the attached table. 35 mg/kg increases ATP and decreases AMP [5]. Modulation of Dopamine release [6]. Increases IP level (Sherman).
Brand Name: Vulcanchem
CAS No.: 546-48-5
VCID: VC20766892
InChI: InChI=1S/C10H21N.C4H6O6/c1-9(2)7-6-8-10(3,4)11(9)5;5-1(3(7)8)2(6)4(9)10/h6-8H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
SMILES: CC1(CCCC(N1C)(C)C)C.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C14H27NO6
Molecular Weight: 305.37 g/mol

Pempidine tartrate

CAS No.: 546-48-5

VCID: VC20766892

Molecular Formula: C14H27NO6

Molecular Weight: 305.37 g/mol

Purity: min. 98%.

* For research use only. Not for human or veterinary use.

Pempidine tartrate - 546-48-5

Description

Pempidine tartrate is a chemical compound with the molecular formula C14H27NO6. It is primarily known as a ganglion-blocking agent, which has been used in the treatment of hypertension. The compound was first reported in 1958 and was introduced as an oral medication for managing high blood pressure .

Biological Activity

Pempidine tartrate has been studied for its effects on cellular processes and neurotransmitter responses. It blocks the effects of intravenous nicotine and peripheral vagal stimulation on blood pressure, indicating its role in modulating autonomic nervous system functions . Additionally, pempidine tartrate causes pupil dilatation after sympathetic innervation removal, highlighting its impact on autonomic functions .

Comparison with Similar Compounds

Pempidine tartrate is compared with other ganglion-blocking agents like mecamylamine and trimethaphan camsylate. While mecamylamine shares similar pharmacological properties, trimethaphan camsylate has a shorter duration of action.

CompoundMolecular FormulaPrimary UseDuration of Action
Pempidine TartrateC14H27NO6Hypertension treatmentLong-acting
MecamylamineC11H14N2Hypertension treatmentLong-acting
Trimethaphan CamsylateC13H18N2O3SHypertension treatmentShort-acting

Toxicology

The toxicity of pempidine varies based on the administration route, with LD50 values of 74 mg/kg (intravenous), 125 mg/kg (intraperitoneal), and 413 mg/kg (oral) in mice. This indicates a moderate level of toxicity, necessitating careful dosing in clinical applications.

Scientific Research Applications

Pempidine tartrate is used in various scientific research applications, including chemistry, biology, and medicine. It serves as a reagent in chemical reactions and synthesis processes, and its biological effects are studied to understand its impact on cellular processes. In medicine, it is utilized as a ganglion-blocking agent for hypertension treatment.

CAS No. 546-48-5
Product Name Pempidine tartrate
Molecular Formula C14H27NO6
Molecular Weight 305.37 g/mol
IUPAC Name (2R,3R)-2,3-dihydroxybutanedioic acid;1,2,2,6,6-pentamethylpiperidine
Standard InChI InChI=1S/C10H21N.C4H6O6/c1-9(2)7-6-8-10(3,4)11(9)5;5-1(3(7)8)2(6)4(9)10/h6-8H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Standard InChIKey AAFNEINEQRQMTF-LREBCSMRSA-N
Isomeric SMILES CC1(CCCC(N1C)(C)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
SMILES CC1(CCCC(N1C)(C)C)C.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES CC1(CCCC(N1C)(C)C)C.C(C(C(=O)O)O)(C(=O)O)O
Appearance colorless crystal powder
Purity min. 98%.
Synonyms 1,2,2,6,6-pentamethylpiperidine d-tartrate.
Reference - Lee J.E. et al., Nature (1958) 181:1717 - Romano C. et al, Psychopharmacologie (1981) 74(4):310-315 - Mader et al., /Voltage dependent blocade of a crustacean muscle/, J. Exp. Biol. (1980). 88:147-159 - Lingle, J. Physio. (1983) (London). 339:419-437 - Tichonenko V.M., Farm.Toxikol.(Kiev) (1980). (13):109-125 (1978); [p.42-44 Engl.]., CA 93: 762 - Rapier C. et al., Neuropharm. (1990). 54(3):937-945 - Spinks et al., Nature (1958). 181:1397 - Corne et al., Brit.J.Pharm. (1958). 13(5):501-520 - Spinks et al., Brit.J.Pharm. (1958). 13(4):501-520
PubChem Compound 120729
Last Modified Sep 12 2023

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